molecular formula C11H20ClNO2 B1480021 2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one CAS No. 2098118-38-6

2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one

Cat. No. B1480021
CAS RN: 2098118-38-6
M. Wt: 233.73 g/mol
InChI Key: CXZWWWKXHRKNAY-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one, abbreviated as 2C-1-MMMP, is a synthetic molecule that belongs to the pyrrolidinone class of compounds. It was first synthesized in the early 2000s and is a key component of many research studies due to its unique properties and potential uses. 2C-1-MMMP is a versatile compound that has been used in a variety of scientific applications, including drug synthesis, medicinal chemistry, and biochemistry. In

Scientific Research Applications

Decomposition of Environmental Pollutants

  • Plasma Reactor Applications : A study on the decomposition of Methyl Tert-Butyl Ether (MTBE) using a cold plasma reactor highlights a broader application of advanced decomposition techniques for environmental pollutants. This method demonstrates how radio frequency (RF) plasma reactors can effectively decompose and convert various organic compounds, including MTBE, into less harmful substances (Hsieh et al., 2011).

Sorption and Removal of Contaminants from Environments

  • Sorption to Soil and Minerals : Research on the sorption behavior of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil and organic matter provides insights into how similar compounds interact with environmental matrices. Understanding these interactions can guide remediation efforts for contaminated soils and water bodies (Werner et al., 2012).

Role in Flavor and Food Technology

  • Production and Breakdown Pathways in Foods : The study of branched aldehydes in foods discusses the importance of these compounds in flavor formation, emphasizing the metabolic pathways that lead to their formation and degradation. This research is essential for enhancing food quality and developing new food technologies (Smit et al., 2009).

Advanced Materials and Separation Processes

  • Ionic Liquid Membranes for Gas Separations : Investigations into the use of stabilized room temperature ionic liquid membranes (SILMs) for gas separations, including CO2/N2 and CO2/CH4, present novel approaches to addressing challenges in chemical engineering and materials science. This research can contribute to developing more efficient and environmentally friendly separation processes (Scovazzo, 2009).

Bioproduction and Downstream Processing

  • Downstream Processing of Bioproducts : A review focusing on the recovery and purification of biologically produced 1,3-propanediol and 2,3-butanediol explores the challenges and advancements in the downstream processing of these valuable bioproducts. Such research is vital for optimizing production processes and reducing costs in the biotechnology industry (Xiu & Zeng, 2008).

properties

IUPAC Name

2-chloro-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-4-10(12)11(14)13-5-8(2)9(6-13)7-15-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZWWWKXHRKNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C(C1)COC)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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